molecular formula C10H11ClO2S B14696008 S-Methyl (4-chloro-2-methylphenoxy)ethanethioate CAS No. 25319-89-5

S-Methyl (4-chloro-2-methylphenoxy)ethanethioate

Cat. No.: B14696008
CAS No.: 25319-89-5
M. Wt: 230.71 g/mol
InChI Key: PQFIWRBUKOZHMI-UHFFFAOYSA-N
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Description

S-Methyl (4-chloro-2-methylphenoxy)ethanethioate is a chemical compound known for its herbicidal properties. It belongs to the class of phenoxy herbicides, which are widely used in agriculture to control broadleaf weeds. This compound is particularly effective due to its ability to mimic natural plant hormones, leading to uncontrolled growth and eventually the death of the target plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyl (4-chloro-2-methylphenoxy)ethanethioate typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form (4-chloro-2-methylphenoxy)acetic acid. This intermediate is then reacted with methanethiol in the presence of a base to yield the final product . The reaction conditions often include the use of solvents like acetone or xylene and temperatures ranging from 20°C to 50°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

S-Methyl (4-chloro-2-methylphenoxy)ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

S-Methyl (4-chloro-2-methylphenoxy)ethanethioate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of herbicidal activity and environmental fate.

    Biology: Research focuses on its effects on plant physiology and its potential use in controlling invasive species.

    Medicine: Studies are exploring its potential as a lead compound for developing new drugs with herbicidal properties.

    Industry: It is used in the formulation of herbicides for agricultural applications.

Mechanism of Action

The mechanism of action of S-Methyl (4-chloro-2-methylphenoxy)ethanethioate involves its ability to mimic natural plant hormones known as auxins. By binding to auxin receptors, it disrupts normal plant growth processes, leading to uncontrolled cell division and elongation. This ultimately results in the death of the target plants . The molecular targets include auxin-binding proteins and related signaling pathways .

Properties

CAS No.

25319-89-5

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

S-methyl 2-(4-chloro-2-methylphenoxy)ethanethioate

InChI

InChI=1S/C10H11ClO2S/c1-7-5-8(11)3-4-9(7)13-6-10(12)14-2/h3-5H,6H2,1-2H3

InChI Key

PQFIWRBUKOZHMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)SC

Origin of Product

United States

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